molecular formula C13H22ClN2OP B14640435 Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- CAS No. 56252-40-5

Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-

Cat. No.: B14640435
CAS No.: 56252-40-5
M. Wt: 288.75 g/mol
InChI Key: RPJWDUDVPLGZDR-UHFFFAOYSA-N
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Description

Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[33113,7]dec-1-yl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphinicamide group, an aziridine ring, and a tricyclo[33113,7]decane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves multiple steps. One common route includes the reaction of a tricyclo[3.3.1.13,7]decane derivative with a chloromethylphosphinic acid derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of phosphinic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The phosphinicamide group can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Di-1-adamantylphosphine: Similar in structure but lacks the aziridine ring and chloromethyl group.

    Di(1-adamantyl)chlorophosphine: Contains a chlorophosphine group instead of a phosphinicamide group.

    1H-pyrrolo[2,3-b]pyridine derivatives: Structurally different but share some similar biological activities.

Uniqueness

Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its combination of a phosphinicamide group, an aziridine ring, and a tricyclo[3.3.1.13,7]decane framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

56252-40-5

Molecular Formula

C13H22ClN2OP

Molecular Weight

288.75 g/mol

IUPAC Name

N-[aziridin-1-yl(chloromethyl)phosphoryl]adamantan-1-amine

InChI

InChI=1S/C13H22ClN2OP/c14-9-18(17,16-1-2-16)15-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1-9H2,(H,15,17)

InChI Key

RPJWDUDVPLGZDR-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(CCl)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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